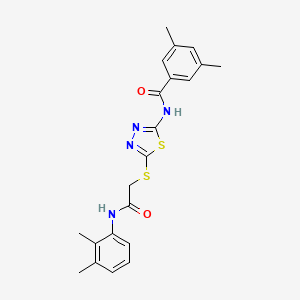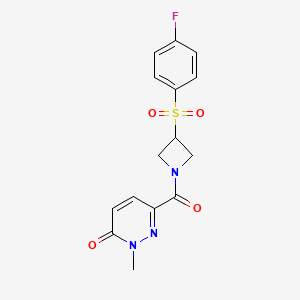![molecular formula C14H18ClN3O2 B2884562 4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine CAS No. 2094275-22-4](/img/structure/B2884562.png)
4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine, also known as AZD-8055, is a synthetic compound that belongs to the class of mTOR inhibitors. This compound has shown promising results in various scientific research studies, especially in the field of cancer research.
Wirkmechanismus
4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine inhibits the activity of mTOR by binding to the ATP-binding site of the mTOR kinase. This binding prevents the phosphorylation of downstream targets, which are involved in cell growth and proliferation. The inhibition of mTOR activity also leads to the activation of autophagy, which is a process of cellular self-degradation.
Biochemical and Physiological Effects:
4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of autophagy, and suppression of angiogenesis. It has also been found to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine in lab experiments is its specificity towards mTOR inhibition, which makes it a potent and selective inhibitor. However, its limitations include its poor solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for 4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine research, including the development of more potent and selective mTOR inhibitors, the investigation of its combination therapy with other anticancer agents, and the exploration of its potential applications in other diseases, such as neurodegenerative disorders.
In conclusion, 4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine is a promising compound that has shown potential applications in cancer research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore its full potential in cancer treatment and other diseases.
Synthesemethoden
The synthesis of 4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine involves several steps, including the reaction of 2-chloropyridine-4-carboxylic acid with 3-aminomethylazetidine, followed by the reaction with morpholine. The final product is obtained after purification and isolation through chromatography.
Wissenschaftliche Forschungsanwendungen
4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine has been extensively studied for its potential applications in cancer research. It has been found to inhibit the mTOR pathway, which is a key regulator of cell growth and division. This inhibition leads to the suppression of tumor growth and proliferation, making 4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine a potential therapeutic agent for cancer treatment.
Eigenschaften
IUPAC Name |
(2-chloropyridin-4-yl)-[3-(morpholin-4-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c15-13-7-12(1-2-16-13)14(19)18-9-11(10-18)8-17-3-5-20-6-4-17/h1-2,7,11H,3-6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBZUQNRAJDEIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CN(C2)C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2884488.png)

![1,3-bis(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2884490.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2884491.png)






